2-Bromo-5-chloroisonicotinic acid
Overview
Description
2-Bromo-5-chloroisonicotinic acid is an organic compound with the molecular formula C6H3BrClNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are substituted by bromine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloroisonicotinic acid typically involves the halogenation of isonicotinic acid. One common method is the bromination and chlorination of isonicotinic acid under controlled conditions. The reaction can be carried out using bromine and chlorine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation reactions, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloroisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Bromo-5-chloroisonicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool in studying biological processes and interactions at the molecular level.
Chemical Synthesis: The compound is utilized in various synthetic routes to create complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloroisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary based on the structure of the derivatives synthesized from this compound. Detailed studies are required to elucidate the exact mechanisms and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Bromoisonicotinic acid: Similar structure but lacks the chlorine atom at position 5.
5-Chloroisonicotinic acid: Similar structure but lacks the bromine atom at position 2.
Isonicotinic acid: The parent compound without any halogen substitutions.
Uniqueness
2-Bromo-5-chloroisonicotinic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual substitution can influence its reactivity, physical properties, and potential applications. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-bromo-5-chloropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLMMJBAYMNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619860 | |
Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530156-90-2 | |
Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-chloroisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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